Cas no 15069-48-4 (7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one)

7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one Chemical and Physical Properties
Names and Identifiers
-
- 7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one
- 1H-Inden-1-one,7-bromo-2,3-dihydro-4-methyl-
- 4(7)-BROMO-7(4)-METHYL-1-INDANONE
- 7-bromo-4-methyl-2,3-dihydroinden-1-one
- 7-Brom-4-methyl-indan-1-on
- 7-bromo-4-methyl-indan-1-one
- AC1L7O0H
- AC1Q2JF3
- AK134147
- NSC229342
- 15069-48-4
- 7-Bromo-4-methyl-1-indanone
- MFCD00003788
- DTXSID60310612
- CS-0217461
- NSC-229342
- F52765
- AM9171
- FT-0756470
- Z1269198376
- EN300-7473284
- AKOS015923421
-
- MDL: MFCD00003788
- Inchi: 1S/C10H9BrO/c1-6-2-4-8(11)10-7(6)3-5-9(10)12/h2,4H,3,5H2,1H3
- InChI Key: BYDNWFNQAPDJEO-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C)C2=C1C(CC2)=O
Computed Properties
- Exact Mass: 223.98367
- Monoisotopic Mass: 223.984
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 1.526
- Boiling Point: 340.8°Cat760mmHg
- Flash Point: 124°C
- Refractive Index: 1.609
- PSA: 17.07
- LogP: 2.88640
7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B808120-100mg |
7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one |
15069-48-4 | 100mg |
$ 65.00 | 2022-06-06 | ||
Aaron | AR00ASY1-500mg |
7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one |
15069-48-4 | 95% | 500mg |
$822.00 | 2025-02-14 | |
Aaron | AR00ASY1-10g |
7-BroMo-4-Methyl-2,3-dihydro-1H-inden-1-one |
15069-48-4 | 95% | 10g |
$4413.00 | 2023-12-16 | |
A2B Chem LLC | AF02973-2.5g |
7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one |
15069-48-4 | 95% | 2.5g |
$1566.00 | 2024-04-20 | |
A2B Chem LLC | AF02973-5g |
7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one |
15069-48-4 | 95% | 5g |
$2301.00 | 2024-04-20 | |
1PlusChem | 1P00ASPP-10g |
7-BroMo-4-Methyl-2,3-dihydro-1H-inden-1-one |
15069-48-4 | 95% | 10g |
$4006.00 | 2024-06-20 | |
Crysdot LLC | CD12139544-5g |
7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one |
15069-48-4 | 95+% | 5g |
$669 | 2024-07-23 | |
TRC | B808120-50mg |
7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one |
15069-48-4 | 50mg |
$ 50.00 | 2022-06-06 | ||
eNovation Chemicals LLC | Y0996549-5g |
7-bromo-4-methyl-2,3-dihydroinden-1-one |
15069-48-4 | 95% | 5g |
$900 | 2024-08-02 | |
Alichem | A079000621-1g |
7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one |
15069-48-4 | 95% | 1g |
180.00 USD | 2021-06-15 |
7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one Related Literature
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1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Taeil Shin,Minjun Kim,Younjae Jung,Sung June Cho,Hyunwoo Kim,Hyunjoon Song Chem. Commun., 2020,56, 14404-14407
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
Additional information on 7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one
Exploring the Properties and Applications of 7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 15069-48-4)
7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 15069-48-4) is a brominated indanone derivative that has garnered significant attention in pharmaceutical and organic synthesis research. This compound, characterized by its unique molecular structure, serves as a versatile intermediate in the development of bioactive molecules. Its chemical formula (C10H9BrO) and molecular weight (225.08 g/mol) make it a valuable building block for designing novel compounds with potential therapeutic applications.
In recent years, the demand for heterocyclic compounds like 7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one has surged due to their role in drug discovery. Researchers are particularly interested in its synthetic pathways and reactivity, as it can undergo various transformations, including Suzuki-Miyaura coupling and nucleophilic substitution reactions. These properties align with the growing trend of green chemistry and sustainable synthesis, which prioritize efficiency and minimal environmental impact.
The compound’s structural features, such as the indenone core and bromine substituent, contribute to its utility in medicinal chemistry. For instance, indanone derivatives are known to exhibit anti-inflammatory and neuroprotective activities, making 7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one a candidate for further exploration in CNS drug development. This aligns with current healthcare trends focusing on neurodegenerative diseases like Alzheimer’s and Parkinson’s.
From an industrial perspective, CAS No. 15069-48-4 is often discussed in forums and publications related to high-value intermediates and custom synthesis. Its purity and stability under standard conditions make it a reliable choice for scale-up production. Laboratories frequently search for suppliers and technical data sheets to ensure optimal handling and storage, reflecting the compound’s commercial relevance.
In summary, 7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one exemplifies the intersection of organic chemistry and applied research. Its multifaceted applications—from pharmaceutical intermediates to material science—highlight its importance in modern scientific endeavors. As interest in targeted drug design and catalysis grows, this compound will likely remain a focal point for innovation.
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